molecular formula C16H11FN4OS B286914 3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B286914
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: DKLRFNCDNZTAAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound used in scientific research. It is a heterocyclic compound that contains both a triazole and thiadiazole ring in its structure. This compound has been studied for its potential applications in various fields, including medicine and agriculture.

Wirkmechanismus

The mechanism of action of 3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are necessary for the growth and survival of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can have both biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In bacteria and fungi, it has been shown to inhibit the growth and replication of these organisms.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a selective inhibitor of certain enzymes or proteins. This can allow for more targeted and specific research. However, one limitation is that the compound may have off-target effects, leading to unintended consequences in the research.

Zukünftige Richtungen

There are several potential future directions for research involving 3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another area of interest is its potential as a herbicide or fungicide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential off-target effects.

Synthesemethoden

The synthesis of 3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-aminophenyl-6-bromo-1,2,4-triazole-5-thiol with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux conditions to yield the desired product.

Wissenschaftliche Forschungsanwendungen

3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its potential as an anticancer agent, as well as for its ability to inhibit the growth of certain bacteria and fungi. In agriculture, it has been studied for its potential as a herbicide and fungicide.

Eigenschaften

Molekularformel

C16H11FN4OS

Molekulargewicht

326.4 g/mol

IUPAC-Name

3-(3-fluorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11FN4OS/c17-12-6-4-5-11(9-12)15-18-19-16-21(15)20-14(23-16)10-22-13-7-2-1-3-8-13/h1-9H,10H2

InChI-Schlüssel

DKLRFNCDNZTAAU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Kanonische SMILES

C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.